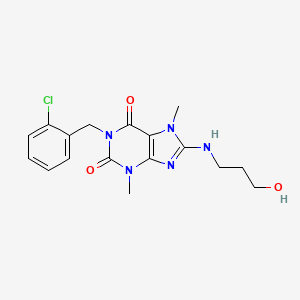

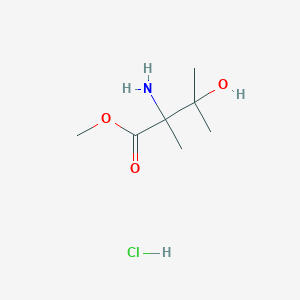

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride” is a chemical compound with the CAS Number: 2375273-41-7 . It has a molecular weight of 197.66 and is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is provided, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Cyanohydrin Synthesis

The research into cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid demonstrates the complex chemical transformations involving intermediates such as 2,3-dihydroxy-2,3-dimethylbutanonitrile and 3-chloro-1,2-dihydroxy-2,3-dimethylbutanimine hydrochloride, highlighting a method for synthesizing 2,3-dihydroxy-2,3-dimethylbutanoic acid from 3-hydroxy-3-methyl-2-butanone. This process involves several steps including cyanohydrin synthesis, hydrolysis, and acid hydrolysis, indicating its potential in synthesizing complex organic compounds (Powell et al., 1978).

Acylation and Synthesis of Pyrones

The generation and in situ acylation of enaminone anions for the synthesis of 3-carbethoxy-4-pyrones and related compounds, such as 3-carbethoxy-4-pyridinones, from 2-[(dimethylamino) methylene]-3-oxobutanoates demonstrates a versatile methodology for creating complex heterocyclic compounds, showcasing the chemical flexibility and utility of 3-oxobutanoate derivatives (McCombie et al., 1991).

Synthesis of Bisphosphonic Acids

The development of a synthesis pathway for 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid and its derivatives from N-phthaloylglycine showcases the compound's potential in generating bisphosphonates, which have significant applications in medicine, especially in treating bone disorders. This indicates the utility of the compound in synthesizing pharmacologically relevant molecules (Griffiths et al., 1997).

Dimerization and Photochemical Reactions

Research on the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation to form 1,4-dimers, and the interrelation between these series through alkaline hydrolysis, showcases the potential for creating complex dimeric structures from simple precursors, highlighting the role of photochemistry in synthesizing novel compounds (Taylor & Kan, 1963).

Synthesis and Properties of Tetrahydropteridine

The synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine as a model compound for studying the chemical and enzymatic reactions of 5-methyl tetrahydrofolate illustrates the importance of such derivatives in biochemical research, particularly in understanding folate metabolism and function (Whiteley et al., 1969).

Safety and Hazards

properties

IUPAC Name |

methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-6(2,10)7(3,8)5(9)11-4;/h10H,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIKPSORSBTZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C(=O)OC)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide](/img/structure/B2556984.png)

![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)

![N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2556992.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2556994.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)

![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)